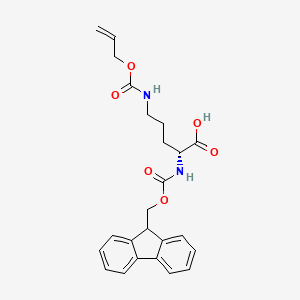![molecular formula C12H13N3O2S B1393603 1-[1,3]噻唑并[5,4-b]吡啶-2-基哌啶-4-羧酸 CAS No. 1256802-19-3](/img/structure/B1393603.png)
1-[1,3]噻唑并[5,4-b]吡啶-2-基哌啶-4-羧酸
描述
1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid is a heterocyclic compound that features a unique fusion of thiazole and pyridine rings. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and pyridine moieties in its structure imparts unique chemical and biological properties, making it a valuable target for research and development.
科学研究应用
1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), making it a candidate for cancer research.
Medicine: Its ability to interact with specific biological targets suggests potential therapeutic applications, particularly in oncology.
Industry: The unique properties of this compound make it useful in the development of new materials with specific electronic or optical properties
作用机制
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been found to possess a broad spectrum of pharmacological activities .
Mode of Action
It is known that thiazolo[4,5-b]pyridines interact with various biological targets due to their multiple reactive sites, leading to a wide range of pharmacological effects .
Biochemical Pathways
Thiazolo[4,5-b]pyridines are known to exhibit a variety of pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some thiazolo[4,5-b]pyridine derivatives have been found to exhibit antioxidant, herbicidal, antimicrobial, anti-inflammatory, and antitumor activities .
生化分析
Biochemical Properties
1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This enzyme is involved in various cellular processes, including cell growth, proliferation, and survival. The compound interacts with the PI3K enzyme by binding to its active site, thereby inhibiting its activity. This interaction is facilitated by the thiazolo[5,4-b]pyridine core, which forms key hydrogen bonds with the enzyme’s active site residues .
Cellular Effects
The effects of 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly the PI3K/Akt pathway, which is critical for cell survival and proliferation. By inhibiting PI3K, the compound reduces Akt phosphorylation, leading to decreased cell proliferation and increased apoptosis. Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes .
Molecular Mechanism
At the molecular level, 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid exerts its effects primarily through enzyme inhibition. The compound binds to the active site of PI3K, forming hydrogen bonds with key residues, which prevents the enzyme from phosphorylating its substrates. This inhibition disrupts the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis. Additionally, the compound may interact with other biomolecules, such as proteins involved in cell cycle regulation, further contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of PI3K activity and prolonged antiproliferative effects. The compound’s efficacy may decrease over time due to potential adaptive responses by the cells .
Dosage Effects in Animal Models
The effects of 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity. At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant antiproliferative effects, but exceeding this dosage can lead to toxicity .
Metabolic Pathways
1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid is involved in various metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 isoforms. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that are subsequently excreted. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy. The compound’s localization within the cell can influence its ability to inhibit PI3K and other enzymes, thereby modulating cellular processes .
准备方法
The synthesis of 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid typically involves multi-step synthetic routes. One common method starts with the preparation of the thiazole ring, followed by the annulation of the pyridine ring. The final step involves the introduction of the piperidine-4-carboxylic acid moiety. Reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate. Industrial production methods may involve optimization of these steps to enhance yield and purity .
化学反应分析
1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
相似化合物的比较
1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but may differ in their substituents, leading to variations in biological activity.
Thiazolo[3,2-b]pyridines: These compounds have a different fusion pattern of the thiazole and pyridine rings, which can result in distinct chemical and biological properties.
Pyridyl-substituted thiazoles: These compounds have a pyridine ring attached to a thiazole ring, similar to 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid, but with different substitution patterns
属性
IUPAC Name |
1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-11(17)8-3-6-15(7-4-8)12-14-9-2-1-5-13-10(9)18-12/h1-2,5,8H,3-4,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUJDOSMHJCAJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=C(S2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1393531.png)


![2-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1393536.png)
![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)




